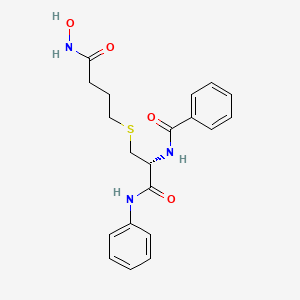
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant applications in medicinal chemistry, particularly as antiviral or anticancer agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis to ensure the correct configuration of the molecule. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) and nucleophiles such as fluoride sources.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification methods such as crystallization, chromatography, and recrystallization are also crucial to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biology, this compound might be used in studies of nucleic acid interactions, enzyme mechanisms, and cellular processes involving nucleosides.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with DNA synthesis in rapidly dividing cancer cells.
Industry
In industry, nucleoside analogs can be used in the production of diagnostic tools, research reagents, and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol likely involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It might inhibit enzymes involved in DNA or RNA synthesis, leading to the termination of nucleic acid chains or the induction of mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its biological activity and stability compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H13FN6O3 |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
(2R,3R,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4?,6+,9-/m1/s1 |
Clé InChI |
BBWXIJICDDYYJZ-MRJHDXJTSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)F)O)N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)







![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
